2,6-Dichloroisonicotinaldehyde

Description

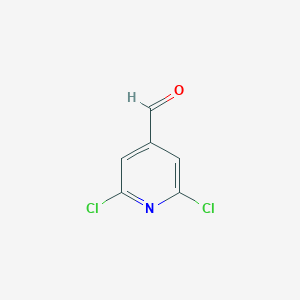

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCMPKYZHKUBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375485 | |

| Record name | 2,6-dichloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113293-70-2 | |

| Record name | 2,6-dichloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloroisonicotinaldehyde: A Comprehensive Technical Guide for Advanced Research

CAS Number: 113293-70-2 Molecular Formula: C₆H₃Cl₂NO Molecular Weight: 176.00 g/mol

This guide offers an in-depth exploration of 2,6-dichloroisonicotinaldehyde, also known as 2,6-dichloropyridine-4-carboxaldehyde. It is a pivotal, yet specialized, heterocyclic building block for researchers and professionals engaged in drug discovery and fine chemical synthesis. This document consolidates critical information on its synthesis, physicochemical properties, reactivity, and applications, providing a technical resource for its strategic utilization in complex molecular design.

Introduction and Significance

This compound belongs to the class of halogenated pyridines, a scaffold of immense importance in medicinal chemistry. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of two chlorine atoms at the 2 and 6 positions significantly modulates the electronic properties of the pyridine ring, rendering it electron-deficient. This electronic characteristic, combined with the reactive aldehyde functionality at the 4-position, makes this compound a versatile intermediate for constructing complex, poly-functionalized molecules.[1][2]

The strategic placement of the chloro- and aldehyde- groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and a variety of aldehyde-specific reactions. This versatility is paramount in the synthesis of novel therapeutic agents and other advanced materials.

Synthesis and Purification

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic routes for analogous compounds. A plausible and efficient pathway involves the synthesis of an appropriate precursor, such as (2,6-dichloropyridin-4-yl)methanol, followed by a controlled oxidation to the desired aldehyde.

A likely synthetic workflow is outlined below:

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid (Precursor)

This protocol is adapted from the synthesis of the analogous 2,6-dichloroisonicotinic acid, which serves as a key precursor.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in phosphorus oxychloride (excess, ~3-5 equivalents).

-

Heating: Heat the reaction mixture to 130°C for 18 hours. Subsequently, increase the temperature to 145°C and maintain for an additional 2 hours.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid, which can be further purified by recrystallization.

Experimental Protocol: Oxidation of (2,6-Dichloropyridin-4-yl)methanol to this compound

This protocol is based on the oxidation of the analogous (2,6-dichloropyridin-3-yl)methanol.[4]

-

Reaction Setup: Dissolve (2,6-dichloropyridin-4-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Oxidant: Add an oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel.

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, its properties can be reliably estimated based on data from structurally similar compounds such as 2,6-dichlorobenzaldehyde and other chlorinated pyridines.

| Property | Predicted Value/Information | Source/Analogy |

| Appearance | White to off-white or yellowish crystalline solid. | Analogy with 2,6-dichlorobenzaldehyde.[5] |

| Melting Point | Expected to be in the range of 70-90 °C. | Analogy with 2,6-dichlorobenzaldehyde (68-72 °C) and 2,6-dichloropyridine (86-89 °C).[6][7] |

| Boiling Point | Significantly higher than 200 °C at atmospheric pressure. | Analogy with 2,6-dichlorobenzaldehyde (~275 °C).[8] |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | General properties of halogenated aromatic aldehydes.[8][9] |

| Spectroscopic Data | ¹H NMR: A singlet in the aromatic region (δ 7.5-8.0 ppm) for the two equivalent pyridine protons and a singlet for the aldehyde proton (δ 9.5-10.5 ppm). ¹³C NMR: Signals for the aldehyde carbon (~190 ppm), the carbon bearing the aldehyde (~140-150 ppm), the chlorinated carbons (~150-160 ppm), and the remaining pyridine carbons (~120-130 ppm). | Based on general principles of NMR spectroscopy and data for similar structures.[10][11][12] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electrophilic aldehyde group and the electron-deficient dichloropyridine ring.

Aldehyde Group Reactivity: The aldehyde functionality is a prime site for nucleophilic attack. It readily undergoes a wide range of classical aldehyde reactions, including:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and ylides (Wittig reaction) to form secondary alcohols and alkenes, respectively.

-

Reductive Amination: Conversion to amines via reaction with an amine in the presence of a reducing agent.

-

Condensation Reactions: Knoevenagel and Claisen-Schmidt condensations with active methylene compounds and ketones, respectively, to form α,β-unsaturated systems.

Pyridine Ring Reactivity: The two electron-withdrawing chlorine atoms and the ring nitrogen atom make the pyridine nucleus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atoms at the 2 and 6 positions are activated towards displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the sequential and regioselective introduction of different substituents, providing a powerful tool for building molecular diversity.[13]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[14] this compound serves as a versatile starting material for the synthesis of complex molecules with therapeutic potential.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ability to functionalize the 2, 4, and 6 positions of the pyridine ring using this compound allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for specific kinases.

-

Synthesis of Novel Heterocycles: The aldehyde group can be used as a handle to construct fused heterocyclic systems, such as quinazolines and quinolones, which are known to possess a broad range of biological activities, including anticancer and antimalarial properties.[2]

-

Intermediate for Agrochemicals: Similar to its applications in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of modern pesticides and herbicides.[15]

Safety and Handling

Hazard Identification: Based on data for analogous compounds like 2,6-dichlorobenzaldehyde and other chlorinated heterocycles, this compound should be handled as a hazardous substance.[16][17][18]

-

Toxicity: Likely to be toxic if swallowed and harmful if inhaled or absorbed through the skin.[17][19]

-

Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[16][17]

-

Corrosivity: Some analogous compounds are corrosive and can cause severe skin burns and eye damage.[16]

Precautionary Measures:

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A NIOSH-approved respirator may be necessary if handling as a powder or generating dust. |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[17] |

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electrophilic aldehyde and an electron-poor dichlorinated pyridine ring, offer a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of next-generation pharmaceuticals and other advanced materials.

References

- Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

- SpectraBase. This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 2,6-Dichlorobenzaldehyde. [Link]

- SAFETY D

- Google Patents.

- ResearchGate. (A) 1 H-NMR and (B)

- MSDS of 2,6-Dichloroquinoxaline. [Link]

- SAFETY D

- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]

- SciELO México. 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

- PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. [Link]

- ResearchGate.

- Google Patents.

- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

- The Royal Society of Chemistry.

- PubChem. 2,6-Dichlorophenol. [Link]

- PubChem. 2,6-Dichloroisonicotinic acid. [Link]

- Semantic Scholar.

- ResearchGate. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. [Link]

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

Sources

- 1. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. capotchem.cn [capotchem.cn]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dichloroisonicotinaldehyde: A Core Scaffold for Modern Drug Discovery

Executive Summary

2,6-Dichloroisonicotinaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Characterized by a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, this compound offers a unique combination of reactivity and structural rigidity. The electron-withdrawing nature of the chlorine atoms and the versatile reactivity of the aldehyde group make it an invaluable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic protocols, advanced characterization techniques, and critical applications, particularly its role as a key intermediate in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Dichlorinated Pyridines

The pyridine scaffold is a cornerstone of pharmaceutical development, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates by facilitating interactions with biological targets.[1] The strategic placement of halogen atoms, such as chlorine, on the pyridine ring further modulates the electronic properties and metabolic stability of the molecule, a common strategy in modern drug design.

This compound emerges as a particularly valuable intermediate. The two chlorine atoms at the 2 and 6 positions significantly influence the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the controlled introduction of various functional groups to build molecular complexity. The aldehyde at the 4-position serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the elongation of the molecule and the incorporation of diverse pharmacophores.

Physicochemical Properties and Molecular Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction compatibility, and analytical characterization methods.

Core Properties

A summary of the essential physicochemical data for this compound is presented below. The molecular weight, a critical parameter for all stoichiometric calculations, is 176.00 g/mol .

| Property | Value | Source |

| IUPAC Name | 2,6-Dichloropyridine-4-carbaldehyde | N/A |

| CAS Number | 113293-70-2 | [2] |

| Molecular Formula | C₆H₃Cl₂NO | N/A |

| Molecular Weight | 176.00 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 70-74 °C | N/A |

Spectroscopic Data for Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a characteristic singlet for the two equivalent aromatic protons on the pyridine ring (C3 and C5) and a singlet for the aldehyde proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for the four distinct carbon atoms in the molecule: the aldehyde carbonyl carbon, the two chlorine-substituted carbons, the two equivalent aromatic carbons, and the carbon bearing the aldehyde group.

-

Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying the key functional groups. A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Characteristic bands for C-Cl stretching and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, which is more readily available.

Synthetic Pathway: From Acid to Aldehyde

The conversion of a carboxylic acid to an aldehyde requires a controlled reduction, preventing over-reduction to the alcohol. A common and effective method involves the activation of the carboxylic acid followed by reduction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a two-step process starting from 2,6-dichloroisonicotinic acid. The causality behind this choice is rooted in efficiency; converting the acid to a more reactive acyl chloride allows for a subsequent, controlled reduction under mild conditions, minimizing side-product formation.

Step 1: Formation of 2,6-Dichloroisonicotinoyl Chloride

-

System Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.

-

Reagent Addition: To the flask, add 2,6-dichloroisonicotinic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂) (approx. 3-5 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2,6-dichloroisonicotinoyl chloride is a solid and can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

System Setup: Set up a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Dissolution: Dissolve the crude acyl chloride from Step 1 in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath). This is critical to prevent over-reduction to the corresponding alcohol.

-

Reductant Addition: Slowly add a mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) (1.1 eq), dropwise via the dropping funnel, maintaining the low temperature.

-

Quenching: After the addition is complete, stir the reaction for an additional 1-2 hours. Quench the reaction by the slow, careful addition of a suitable reagent like methanol, followed by an aqueous solution (e.g., Rochelle's salt or dilute HCl).

-

Extraction and Purification: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound is primarily as a versatile intermediate for constructing more complex molecular architectures. Its bifunctional nature (two reactive chlorine sites and one aldehyde) allows for sequential and site-selective modifications.

Role as a Core Building Block

Pharmaceutical intermediates are the crucial link between basic chemical research and industrial drug production.[] They allow for the systematic modification of lead compounds to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles.[] this compound is an exemplary intermediate for these purposes.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms are susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains that can interact with specific pockets of a target protein.

-

Aldehyde Chemistry: The aldehyde group can be transformed into a wide range of other functionalities. For example, reductive amination with primary or secondary amines is a powerful method for creating new carbon-nitrogen bonds, a key step in the synthesis of many bioactive compounds.

Caption: Key reaction pathways for this compound in synthesis.

Precursor to Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that anchors the molecule within the ATP-binding site of the enzyme. The 2,6-disubstituted pyridine motif is particularly effective. This compound can serve as a starting point for such molecules. For instance, one chlorine could be displaced by a primary amine (the "hinge-binding" element), while the aldehyde is used to build out a side chain that occupies the solvent-exposed region.

Safety, Handling, and Storage

Proper handling of chlorinated organic compounds is essential for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.

-

Handling: Always handle this compound in a well-ventilated fume hood. Avoid breathing dust or vapors.[5] Prevent contact with skin and eyes by wearing appropriate personal protective equipment.

-

PPE: Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is often recommended.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not allow the material to enter drains or waterways.

Conclusion

This compound, with a molecular weight of 176.00 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined reactivity at three distinct positions on the pyridine ring provides chemists with a reliable and versatile platform for synthesizing complex, high-value molecules. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its synthetic potential. As the demand for novel therapeutics with high specificity and improved safety profiles continues to grow, the importance of foundational building blocks like this compound will only increase.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid.

- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid.

- Al-Ostoot, F. H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 101066-61-9|2-Chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

2,6-Dichloroisonicotinaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloroisonicotinaldehyde

Introduction

This compound, also known by its systematic name 2,6-dichloropyridine-4-carboxaldehyde, is a halogenated pyridine derivative that serves as a crucial intermediate and building block in synthetic organic chemistry.[1] Its unique electronic and structural properties, conferred by the electron-withdrawing chlorine atoms and the reactive aldehyde group on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules, including agrochemicals and pharmaceuticals.[2][3]

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind these properties, provides a detailed protocol for their experimental verification, and outlines essential safety and handling procedures. The information is curated to support researchers in utilizing this compound effectively and safely in their development pipelines.

Core Physicochemical Properties

The physical state and behavior of this compound are dictated by its molecular structure. The presence of two polar carbon-chlorine bonds and a carbonyl group, combined with a rigid aromatic ring, results in a crystalline solid at ambient temperature with a moderately high boiling point. The molecular symmetry and polarity influence its crystal lattice energy and, consequently, its melting point.

The causality for these properties lies in its intermolecular forces. The dominant forces are dipole-dipole interactions, stemming from the electronegative chlorine, nitrogen, and oxygen atoms, and London dispersion forces, which are significant due to the molecule's overall electron density and surface area.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 113293-70-2 | [1][4][5] |

| Molecular Formula | C₆H₃Cl₂NO | [5][6] |

| Molecular Weight | 176.00 g/mol | [5][6] |

| Appearance | Solid (form not specified) | [5] |

| Melting Point | 44 - 48 °C | [1][5][7][8] |

| Boiling Point | ~276.7 °C at 760 mmHg | [1][8][9] |

| Density | ~1.489 g/cm³ | [6][9] |

| Flash Point | >110 °C | [1][8][9] |

| Solubility | No experimental data available. Predicted to have low solubility in water and good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | [1][4][10] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics based on its functional groups and structure.

Infrared (IR) Spectroscopy

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹ . This is a classic indicator of an aromatic aldehyde carbonyl group.

-

Aromatic C-H Stretch: Weak to medium bands will appear above 3000 cm⁻¹ .

-

Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of these peaks is a strong confirmation of the aldehyde functionality.

-

C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 680-840 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity.

-

¹H NMR Spectrum:

-

Aldehyde Proton (-CHO): A highly deshielded singlet is predicted to appear far downfield, around δ 9.9-10.1 ppm . Its integration will be 1H. The absence of adjacent protons results in a singlet.

-

Pyridine Protons: The two equivalent protons on the pyridine ring (at C3 and C5) are expected to produce a single signal, a singlet, due to molecular symmetry. This signal should appear in the aromatic region, likely around δ 7.8-8.0 ppm , with an integration of 2H.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded carbon in the molecule, with a predicted resonance in the δ 188-192 ppm range.

-

Pyridine Carbons: Four distinct signals are expected for the pyridine ring carbons. The chlorine-bearing carbons (C2 and C6) would appear around δ 152-155 ppm . The proton-bearing carbons (C3 and C5) would be found further upfield, and the carbon attached to the aldehyde (C4) would also be distinct.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 175 (for ³⁵Cl₂), a larger peak at m/z 177 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 179 (for ³⁷Cl₂), in an approximate ratio of 9:6:1.

-

Key Fragmentation: A primary fragmentation pathway would be the loss of a chlorine radical (M-35) or the loss of the carbonyl group (M-28), leading to significant fragment ions.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point using the capillary method, a standard technique for crystalline organic solids. This method serves as a self-validating system for assessing purity; a sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Objective: To accurately determine the melting range of a solid sample of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline. If necessary, crush a small amount into a fine powder on a watch glass using a spatula.

-

Tap the open end of a glass capillary tube into the powder pile until a small amount of sample (2-3 mm in height) is packed into the closed end.

-

Compact the sample by tapping the closed end of the capillary on a hard surface or by dropping it down a long glass tube. A densely packed sample ensures efficient and uniform heat transfer.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the viewing lens is properly focused on the sample.

-

-

Determination:

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. This informs the starting temperature for the precise measurement.

-

Precise Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new capillary.

-

Set the heating rate to a slow, controlled ramp of 1-2 °C per minute . This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the same slow rate and record the temperature (T₂) at which the last crystal melts, resulting in a completely clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

Visualizations: Structure and Workflow

Diagrams provide an immediate visual understanding of the molecule and the processes used to characterize it.

Caption: Molecular structure of this compound.

Caption: Workflow for Melting Point Determination via Capillary Method.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and handle with appropriate chemical-resistant gloves (inspect before use).[1][4]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[1][4]

-

-

Handling and Storage:

References

- Safety Data Sheet - this compound. Angene Chemical. (2024-11-01). [Link]

- Cas 113293-70-2, 2,6-Dichloropyridine-4-carboxaldehyde. Lookchem. [Link]

- This compound, O-{[3,5-bis(methylthio)-4-isothiazolyl]carbonyl}oxime. SpectraBase. [Link]

- 2,6-dichloropyridine-4-carbaldehyde. SUZHOU ARTK Medchem. [Link]

- 2,6-dichloropyridine-4-carboxaldehyde, CasNo.113293-70-2. Career Henan Chemical Co.. [Link]

- China Low Price 2,6-Dichloropyridine-4-Carboxaldehyde. Lookchem. [Link]

- This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone. SpectraBase. [Link]

- Inhibitors of tyrosine kinase 2 mediated signaling.

- Potassium channel modulators.

- 2,6-Dichloropyridine-4-carboxaldehyde manufacturers and suppliers. Molbase. [Link]

- Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP).

- Comprehensive Computational Screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Pot. Advanced Journal of Chemistry, Section A. (2025-06-12). [Link]

- Dichloro 2 Pyridinecarboxylato Gold China Manufacturers & Suppliers & Factory. Henan Tianfu Chemical. [Link]

- CAS NO. 113293-70-2 | this compound. Arctom Scientific. [Link]

- 2,6-二氯吡啶-4-甲醛. Anhui Zesheng Technology Co., Ltd.. [Link]

- Pi3 kinase inhibitors and uses thereof.

- PI3 kinase inhibitors and uses thereof.

Sources

- 1. echemi.com [echemi.com]

- 2. WO2011031896A2 - Pi3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. AU2010292198A1 - PI3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. angenechemical.com [angenechemical.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Dichloro 2 Pyridinecarboxylato Gold China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 7. echemi.com [echemi.com]

- 8. m.globalchemmall.com [m.globalchemmall.com]

- 9. lookchem.com [lookchem.com]

- 10. 113293-70-2|2,6-二氯吡啶-4-甲醛|2,6-Dichloropyridine-4-carboxaldehyde|MFCD00124816-范德生物科技公司 [bio-fount.com]

A Comprehensive Technical Guide to the Solubility of 2,6-Dichloroisonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,6-Dichloroisonicotinaldehyde

This compound is a substituted pyridine derivative with the chemical formula C₆H₃Cl₂NO. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precise control of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products. This guide provides the essential knowledge for researchers to understand and experimentally determine the solubility of this compound in a range of organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Its molecular structure contains both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

-

Polar Functional Groups : The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group (C=O) are capable of acting as hydrogen bond acceptors. This suggests that this compound will exhibit some degree of solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, acetone).[1][2]

-

Nonpolar Features : The chlorinated benzene ring component of the molecule is hydrophobic, indicating a potential for solubility in nonpolar solvents (e.g., toluene, hexane).[3]

Based on these features, a qualitative prediction of solubility is presented in the table below. It is imperative to note that these are predictions and must be confirmed through experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The compound's overall polarity should be compatible with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can interact favorably with aromatic solvents through π-stacking. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The presence of polar functional groups will likely limit solubility in highly nonpolar aliphatic solvents.[2] |

| Chlorinated | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and solvent suggests favorable dipole-dipole interactions.[4] |

Health and Safety Precautions

This compound is classified as a hazardous substance.[5] Adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Statements : Causes severe skin burns and eye damage.[5]

-

Precautionary Measures :

-

First Aid :

-

In case of skin contact : Immediately take off all contaminated clothing. Rinse skin with water or shower.[5]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[5]

-

If swallowed : Rinse mouth. DO NOT induce vomiting.[5]

-

-

Storage : Store locked up in a dry, cool, and well-ventilated place.[5][7]

Always consult the most current Safety Data Sheet (SDS) before working with this compound.[5][7][8]

Experimental Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of this compound using the equilibrium saturation method. This method is reliable and can be performed with standard laboratory equipment.[2]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Purification: The Foundation of Analysis

An In-Depth Technical Guide to the Structural Analysis of 2,6-Dichloroisonicotinaldehyde

Introduction

This compound is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde functional group, makes it a versatile synthetic intermediate. The electron-withdrawing nature of the chlorine atoms and the reactivity of the aldehyde group allow for its participation in a wide array of chemical transformations, including nucleophilic additions, condensation reactions, and cross-coupling chemistries.[1] This guide provides a comprehensive, in-depth exploration of the essential analytical methodologies required for the unambiguous structural verification and characterization of this compound, grounded in the principles of scientific integrity and experimental causality.

The structural analysis of a novel or synthesized compound is a multi-faceted process. It relies not on a single technique, but on the convergence of data from multiple orthogonal methods. This workflow ensures that every aspect of the molecule's constitution, from its atomic connectivity to its three-dimensional arrangement, is confirmed.

Caption: Overall workflow for the structural analysis of this compound.

The quality of any structural analysis is fundamentally dependent on the purity of the sample. While several synthetic routes to halopyridine aldehydes exist, a common approach involves the controlled oxidation of the corresponding methylpyridine (picoline) or the reduction of the isonicotinic acid derivative.[2][3][4] For this compound, a plausible route is the reduction of 2,6-dichloroisonicotinic acid.

The synthesis of the precursor, 2,6-dichloroisonicotinic acid, can be achieved from citrazinic acid.[2] The subsequent reduction of the carboxylic acid to the aldehyde requires mild and selective conditions to avoid over-reduction to the alcohol.

Following synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is paramount. The absence of impurities is critical for obtaining clean, interpretable data from the analytical techniques described below.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopy provides a detailed picture of the molecule's electronic and vibrational states, revealing its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, proximity, and coupling of atoms.

Expertise & Causality: For this compound, the pyridine ring contains two chemically equivalent protons. Due to the symmetry of the molecule, we expect a simple ¹H NMR spectrum. The ¹³C NMR will be slightly more complex, revealing all unique carbon environments. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak for referencing.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.1 | Singlet (s) | Aldehyde (CHO) |

| ¹H | ~7.8 - 8.0 | Singlet (s) | Pyridine H-3, H-5 |

| ¹³C | ~190 | Singlet | Aldehyde Carbonyl (C=O) |

| ¹³C | ~153 | Singlet | Pyridine C-2, C-6 (C-Cl) |

| ¹³C | ~145 | Singlet | Pyridine C-4 (C-CHO) |

| ¹³C | ~125 | Singlet | Pyridine C-3, C-5 (C-H) |

Note: Predictions are based on data from structurally similar compounds like 2-chloropyridine-4-carbaldehyde and general substituent effects.[5][6]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS at 0.00 ppm.

Caption: Structure of this compound with predicted ¹H assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Expertise & Causality: The key functional groups in this compound—the aldehyde and the chlorinated pyridine ring—have highly characteristic IR absorptions. The C=O stretch of the aldehyde is expected to be a strong, sharp band. The aromatic ring will show C=C and C-H stretching vibrations, and the C-Cl bonds will have absorptions in the fingerprint region. Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation and is non-destructive.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2830 & ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (Fermi doublet)[7] |

| ~1710 - 1730 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde[8] |

| ~1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1100 - 1000 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol: ATR-IR Spectrum Acquisition

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Before analyzing the sample, run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the elemental formula. The fragmentation pattern of the molecule offers further structural clues.

Expertise & Causality: For this compound, the most crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) means that a molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Expected Isotopic Pattern (m/z) | Notes |

| [M]⁺ | 175 | 175, 177, 179 | Molecular Ion |

| [M+H]⁺ | 176 | 176, 178, 180 | Protonated Molecular Ion (ESI) |

| [M-H]⁺ | 174 | 174, 176, 178 | Loss of aldehydic proton |

| [M-CO]⁺ | 147 | 147, 149, 151 | Loss of carbon monoxide |

| [M-Cl]⁺ | 140 | 140, 142 | Loss of a chlorine atom |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[9][10]

-

Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase column to ensure purity before it enters the mass spectrometer.

-

Mass Spectrometry:

-

Operate the ESI source in positive ion mode to detect [M+H]⁺.

-

Acquire full scan data over a mass range of m/z 50-500.

-

To study fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[11]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern. Compare the exact mass measurement with the theoretical mass to confirm the elemental formula.

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

X-Ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[12]

Expertise & Causality: This technique requires a single, high-quality crystal. The process of obtaining such a crystal is often the rate-limiting step. Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the precise atomic positions can be determined. While direct crystallographic data for the title compound is not widely published, analysis of closely related structures provides insight into expected molecular packing and bond parameters.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution.

-

Filter the solution into a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.[14]

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a modern X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated while the diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to correct for experimental factors.

-

The "phase problem" is solved to generate an initial structural model.

-

This model is then refined against the experimental data to determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Integrated Structural Verification

The cornerstone of modern structural analysis is the integration of data from all available techniques. No single method is sufficient on its own. The final confirmation of the structure of this compound is achieved when all experimental data converge to support a single, consistent structure.

Caption: Integrated approach to structural verification.

The structural analysis of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry confirms its molecular formula, infrared spectroscopy identifies its key functional groups, and NMR spectroscopy elucidates its precise atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of its three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of scientific trustworthiness, providing researchers and drug development professionals with the validated structural information necessary to confidently utilize this valuable chemical building block in their synthetic endeavors.

References

- SpectraBase. (n.d.). This compound, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone. Wiley-VCH GmbH.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference derived from Chem 117 Reference Spectra, Spring 2011)

- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.

- Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. Zhurnal Analiticheskoi Khimii, 40(3).

- Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. RASĀYAN Journal of Chemistry, 13(2), 1037-1041.

- Wikipedia. (n.d.). 2,6-Dichloroaniline.

- Coran, S. A., et al. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways. DTIC.

- Flippen-Anderson, J. L., & Gilardi, R. (2004). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Supramolecular Chemistry. Marcel Dekker.

- Google Patents. (2017). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.

- Johnson, C. H., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 920-8.

- Palacký, P. (n.d.). Table of Characteristic IR Absorptions.

- PrepChem.com. (n.d.). Synthesis of 2,6-dichloroquinoxaline.

- PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde.

- PubChem. (n.d.). 2,6-Dichloropyridine-3-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dimethoxyisonicotinaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dichloroaniline. National Center for Biotechnology Information.

- NIST. (n.d.). Benzenamine, 2,6-dichloro-. NIST Chemistry WebBook.

- Osipov, S. N., et al. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Chemistry, 29(55).

- Hu, H. L., et al. (2023). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 759–762.

- NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2020). Infrared Spectroscopy.

- Salthammer, T. (Ed.). (1999). Aldehydes in Air. In Organic Indoor Air Pollutants. Wiley-VCH.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. CAS 101066-61-9: 2-Chloroisonicotinaldehyde | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 4. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dichloroisonicotinaldehyde: A Technical Guide for Structural Elucidation

This technical guide provides a comprehensive spectroscopic and analytical overview of 2,6-dichloroisonicotinaldehyde (CAS No. 55304-73-9), a pivotal heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine derivative, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the validity of research outcomes. This document is designed for researchers, chemists, and quality control professionals, offering a synthesized approach to structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The protocols and data interpretations herein are grounded in established principles of analytical chemistry and draw from spectral data of structurally analogous compounds to provide a robust predictive framework. While direct experimental spectra for this specific compound are not universally published, this guide establishes the expected spectral characteristics and provides the methodologies required to obtain and interpret them, ensuring a self-validating system for its characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an aldehyde group at the C4 position (isonicotin- position). This substitution pattern results in a symmetrical molecule, a key feature that simplifies its NMR spectra. The electron-withdrawing nature of the chlorine atoms and the aldehyde group significantly influences the electronic environment of the pyridine ring, which is reflected across all spectroscopic data.

A multi-technique approach is essential for unambiguous characterization. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. Due to the molecule's C2v symmetry, the two aromatic protons (H-3 and H-5) and the two pairs of carbons (C-2/C-6 and C-3/C-5) are chemically equivalent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be remarkably simple, featuring two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~7.8 | Singlet (s) | 2H | Aromatic (H-3, H-5) |

| Note: Predicted shifts are based on analysis of similar structures like 2,6-dichloropyridine and substituted nicotinaldehydes and may vary slightly based on solvent and concentration. Solvent: CDCl₃.[1] |

The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The two aromatic protons appear as a single singlet because they are chemically and magnetically equivalent, with no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals, corresponding to the four unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~153 | C-2, C-6 (C-Cl) |

| ~145 | C-4 (C-CHO) |

| ~125 | C-3, C-5 (C-H) |

| Note: These are predicted values based on established chemical shift ranges for chlorinated pyridines and aromatic aldehydes.[1][2] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

-

Instrument Setup (¹H NMR) :

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay (D1): 2 seconds.

-

-

Instrument Setup (¹³C NMR) :

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the aldehyde carbonyl group.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3080 | Weak-Medium | C-H Stretch | Aromatic C-H |

| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1715 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1550, ~1450 | Medium-Strong | C=C / C=N Stretch | Pyridine Ring Vibrations |

| ~850 | Strong | C-Cl Stretch | Aryl-Chloride |

| Note: Values are based on typical frequencies for aromatic aldehydes and chlorinated aromatic compounds.[3][4][5] |

The most diagnostic peak is the strong C=O stretch around 1715 cm⁻¹. The presence of the Fermi doublet for the aldehydic C-H stretch is also a key indicator.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

-

Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application : Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is typically displayed in transmittance or absorbance. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of the compound's identity. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for this type of molecule.

Predicted Mass Spectrum Data

-

Molecular Weight : 175.01 g/mol

-

Molecular Formula : C₆H₃Cl₂NO

The mass spectrum is expected to show a distinctive cluster of peaks for the molecular ion (M⁺˙) due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

| m/z | Ion | Relative Abundance (Predicted) |

| 175 | [M]⁺˙ (C₆H₃³⁵Cl₂NO) | 100% |

| 176 | [M+1]⁺˙ | ~6.5% (from ¹³C) |

| 177 | [M+2]⁺˙ (C₆H₃³⁵Cl³⁷ClNO) | ~65% |

| 179 | [M+4]⁺˙ (C₆H₃³⁷Cl₂NO) | ~10% |

Predicted Fragmentation Pattern

Under EI conditions, the molecular ion can fragment in predictable ways, providing further structural evidence.

-

[M-H]⁺ (m/z 174) : Loss of a hydrogen radical.

-

[M-CO]⁺˙ (m/z 147) : Loss of a neutral carbon monoxide molecule, characteristic of aldehydes.

-

[M-Cl]⁺ (m/z 140) : Loss of a chlorine radical.

-

[M-CHO]⁺ (m/z 146) : Loss of the formyl radical.

Caption: Predicted Major Fragmentation Pathways.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation :

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Detection (EI) :

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Synthesis for Structural Confirmation

The conclusive identification of this compound is achieved by synthesizing the information from all three analytical techniques.

Caption: Holistic Data Integration for Structural Verification.

The simplicity of the NMR spectra confirms the molecule's symmetry. The strong carbonyl absorption in the IR spectrum verifies the presence of the aldehyde functional group. Finally, the correct molecular ion and the characteristic chlorine isotopic pattern in the mass spectrum unequivocally establish the molecular formula and weight. Together, these data points provide a self-validating and definitive characterization of this compound.

References

A comprehensive list of references is not applicable as direct experimental data for the target compound is not widely published. The predictive data and protocols provided are based on established principles of spectroscopy and information synthesized from the characterization of structurally related compounds found in the following general resources:

- NIST Chemistry WebBook: A primary source for reference spectroscopic data, particularly for mass spectrometry and IR of small molecules. [Link][3]

- SpectraBase (Wiley): A large database of NMR, IR, and MS spectra.

- Royal Society of Chemistry (RSC)

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. A standard textbook providing foundational knowledge on the interpretation of NMR, IR, and MS spectra. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds.

Sources

A Senior Application Scientist's Guide to Nucleophilic Substitution on 2,6-Dichloroisonicotinaldehyde

Abstract

This technical guide provides an in-depth analysis of nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloroisonicotinaldehyde. This key building block is of significant interest to researchers in medicinal chemistry and materials science due to its trifunctional nature, presenting opportunities for selective elaboration at three distinct sites. We will explore the fundamental principles governing the reactivity of this electron-deficient pyridine system, detail the reaction mechanism, and provide field-proven, step-by-step protocols for substitution with common classes of nucleophiles, including amines, alkoxides, and thiols. The discussion emphasizes the causality behind experimental design, from solvent selection to temperature control, to equip scientists with the knowledge for robust and reproducible synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly valuable heterocyclic scaffold in modern organic synthesis. Its utility stems from the convergence of three reactive centers: two chlorine atoms at the C2 and C6 positions, which are susceptible to nucleophilic displacement, and an aldehyde at the C4 position, ready for a myriad of carbonyl chemistries. The pyridine ring itself is inherently electron-deficient, a characteristic that is significantly amplified by the inductive and mesomeric effects of the two chloro substituents and the C4-aldehyde. This pronounced electrophilicity makes the C2 and C6 positions exceptionally activated for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[1]

Understanding and controlling nucleophilic substitution on this substrate is paramount for the rational design of complex molecules, particularly in drug discovery where the 2,6-disubstituted pyridine motif is a privileged scaffold. This guide serves as a practical manual for chemists aiming to functionalize this versatile building block with precision and efficiency.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine

The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism.[2] The reaction is energetically favorable on this substrate for two primary reasons:

-

Ring Activation: The ring nitrogen acts as an electron sink, stabilizing the negatively charged intermediate. This effect is most pronounced for nucleophilic attack at the C2, C4, and C6 positions.[3]

-

Substituent Effects: The presence of two strongly electron-withdrawing chlorine atoms and a C4-aldehyde group further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles.

The key intermediate in this process is the Meisenheimer complex , a resonance-stabilized, negatively charged species.[1] The stability of this intermediate is the primary determinant of the reaction rate. For this compound, attack at either C2 or C6 allows the negative charge to be delocalized onto the highly electronegative ring nitrogen, providing substantial stabilization.[3]

Caption: The SNAr Addition-Elimination Mechanism on this compound.

Reactivity and Regioselectivity

Due to the molecule's symmetry, the initial monosubstitution can occur at either C2 or C6, yielding a single product. The primary challenge arises during the second substitution.[4] The introduction of a first nucleophile, particularly if it is an electron-donating group (e.g., -NR₂, -OR), will decrease the electrophilicity of the ring, making the second substitution significantly more difficult. Overcoming this deactivation often requires more forcing conditions (higher temperatures, stronger bases) or a strategic choice of nucleophiles.

Experimental Protocols & Field Insights

The following sections provide detailed protocols for the substitution of this compound with common nucleophiles. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.

Caption: Generalized Experimental Workflow for Nucleophilic Substitution.

Substitution with Amine Nucleophiles (Amination)

Amines are excellent nucleophiles for this transformation. The reaction is typically straightforward, but control of stoichiometry and temperature is key.

Protocol: Synthesis of 2-Chloro-6-(piperidin-1-yl)isonicotinaldehyde

-

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Experimental Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath. Causality: This initial cooling mitigates the exothermicity of the addition and helps prevent unwanted side reactions or di-substitution.

-

Addition: In a separate flask, prepare a solution of piperidine (1.1 eq) and Et₃N (1.2 eq) in a small amount of THF. Add this solution dropwise to the cooled aldehyde solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: The base (Et₃N) is non-nucleophilic and serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5][6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Substitution with Alkoxide Nucleophiles

Alkoxides are potent nucleophiles that readily displace the chloride.[7][8] The most common method involves using a pre-formed sodium or potassium alkoxide or generating it in situ from the corresponding alcohol and a strong base like sodium hydride (NaH).

Protocol: Synthesis of 2-Chloro-6-methoxyisonicotinaldehyde

-

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid (1.05 eq)

-